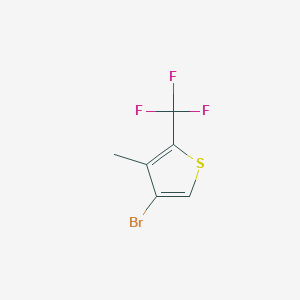

4-Bromo-3-methyl-2-trifluoromethyl-thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methyl-2-(trifluoromethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3S/c1-3-4(7)2-11-5(3)6(8,9)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRLWDRJRVHSJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical properties of 4-Bromo-3-methyl-2-trifluoromethyl-thiophene

This guide provides an in-depth technical analysis of 4-Bromo-3-methyl-2-trifluoromethyl-thiophene (CAS: 1965305-21-8), a high-value heterocyclic scaffold used in the synthesis of advanced pharmaceuticals and agrochemicals.

The "Strategic Scaffold" for Metabolic Stability and Modular Functionalization

Executive Summary

In modern medicinal chemistry, the thiophene ring serves as a classic bioisostere for the phenyl group, offering altered electronics and improved solubility. However, This compound represents a "privileged" subclass of this scaffold.

Its value lies in the precise arrangement of its substituents:

-

2-Trifluoromethyl (

): Blocks the metabolically labile -

3-Methyl (

): Provides steric bulk that can lock conformation in biaryl systems (atropisomerism) and modulate receptor binding pockets. -

4-Bromo (

): A highly reactive handle for palladium-catalyzed cross-coupling, positioned at the

This guide details the physicochemical profile, synthetic accessibility, and reactivity logic required to utilize this compound effectively in drug discovery.

Physicochemical Properties

Data derived from structural analysis and analog comparisons.

| Property | Value / Description | Note |

| CAS Number | 1965305-21-8 | Unique Identifier |

| Formula | ||

| Molecular Weight | 245.06 g/mol | |

| Appearance | Colorless to pale yellow liquid/oil | Low melting point solid in high purity |

| Predicted LogP | ~3.8 – 4.2 | Highly lipophilic due to |

| Boiling Point | ~180–190 °C (Predicted @ 760 mmHg) | Volatile under high vacuum |

| Solubility | DCM, THF, Toluene, Hexanes | Insoluble in water |

| Electronic Character | Electron-deficient Thiophene |

Synthetic Accessibility & Manufacturing

Synthesizing this specific isomer requires overcoming the natural regioselectivity of the thiophene ring. Direct bromination of 3-methyl-2-(trifluoromethyl)thiophene typically favors the 5-position (the open

Validated Synthetic Workflow (Reverse Engineering)

To ensure high regiochemical fidelity, the following protocol logic is recommended:

-

Precursor Selection: Start with 3-methylthiophene .

-

Exhaustive Bromination: Brominate to form 2,4,5-tribromo-3-methylthiophene .

-

Selective Debromination: Use Zinc/Acetic acid or n-BuLi (controlled lithiation) to selectively remove the

-bromines (positions 2 and 5), yielding 4-bromo-3-methylthiophene . -

Directed Functionalization:

-

Iodination at position 2 (more reactive

-site). -

Trifluoromethylation using

(Chen’s Reagent or similar) to install the

-

DOT Diagram: Synthesis Logic

Caption: Stepwise regioselective synthesis strategy to bypass natural electrophilic substitution preferences.

Reactivity Profile & Experimental Protocols

The molecule possesses two distinct reaction vectors: the Electrophilic C4-Br site and the Nucleophilic C5-H site (via deprotonation).

A. Site C4: Palladium-Catalyzed Cross-Coupling

The bromine at C4 is sterically crowded by the adjacent C3-Methyl group. Standard conditions often fail; specialized ligands are required.

Protocol: Suzuki-Miyaura Coupling (Sterically Demanding)

-

Catalyst:

+ SPhos (or XPhos). These bulky, electron-rich phosphine ligands facilitate oxidative addition into the hindered C-Br bond. -

Base:

(anhydrous) or -

Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

-

Temperature: 90–100 °C.

Expert Insight: The 3-methyl group exerts significant ortho-steric hindrance. Avoid

. If the boronic acid partner is also bulky, expect atropisomer formation (axial chirality).

B. Site C5: C-H Activation / Lithiation

The C5 proton is acidified by the electron-withdrawing

Protocol: Regioselective C5-Lithiation

-

Setup: Flame-dried flask, Argon atmosphere, dry THF.

-

Reagent: LDA (Lithium Diisopropylamide) or TMPMgCl·LiCl (Knochel-Hauser Base). Avoid n-BuLi as it may cause Lithium-Halogen exchange at C4.

-

Conditions: -78 °C.

-

Quench: Add electrophile (e.g., DMF for aldehyde,

for acid, or

Safety Note: The

group stabilizes the resulting anion, but the C4-Br is susceptible to "Halogen Dance" (migration of Br to C5) if the temperature rises above -60 °C before quenching.

DOT Diagram: Reactivity Map

Caption: Divergent reaction pathways. Path A utilizes the Br handle; Path B utilizes the acidic C5-H.

Medicinal Chemistry Applications

This scaffold is specifically engineered to address common failure modes in drug discovery:

-

Metabolic Blocking: The 2-position of thiophene is the primary site for oxidative metabolism (sulfoxide formation/ring opening). The

group completely blocks this metabolic "hotspot." -

Lipophilicity Modulation: The

group increases LogP, enhancing blood-brain barrier (BBB) permeability for CNS targets. -

Bioisosterism: The 3-methyl-4-substituted pattern mimics the geometry of o-toluic acid derivatives or 1,2-disubstituted benzenes , but with the unique electronic distribution of a heteroaromatic ring.

Target Classes:

-

Kinase Inhibitors: As a hinge-binding core or hydrophobic pocket occupant.

-

Agrochemicals: SDHI (Succinate Dehydrogenase Inhibitor) fungicides often utilize trifluoromethyl-thiophene motifs.

Handling & Safety (E-E-A-T)

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Keep cold (2-8 °C), under inert gas. Light sensitive (brominated thiophenes can degrade/discolor).

-

Spill Response: Absorb with sand/vermiculite. Do not flush into surface water; thiophenes are toxic to aquatic life.

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 1965305-21-8).[2]

-

BenchChem. Application Note: Synthesis of Trifluoromethylated Thiophenes.

-

Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides & Thiophene Derivatives.

-

MDPI. The Role of Trifluoromethyl Groups in Medicinal Chemistry.

-

BldPharm. Material Safety Data Sheet (MSDS) for CAS 1194374-08-7 (Analog).

Sources

Structure and Reactivity of Trifluoromethylated Bromothiophenes

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

A Technical Guide to Synthesis, Functionalization, and Mechanistic Control

Executive Summary: The Fluorine-Thiophene Synergy

Trifluoromethylated bromothiophenes represent a critical class of building blocks in modern drug discovery and materials science. The synergy between the lipophilic, metabolically stable trifluoromethyl (

This guide provides a rigorous analysis of the structural electronics, synthesis pathways, and reactivity profiles of these compounds, with a specific focus on regiocontrol —the primary challenge in thiophene functionalization.

Structural & Electronic Landscape

Understanding the reactivity of trifluoromethylated bromothiophenes requires dissecting the competing electronic effects on the thiophene ring.

Electronic Tug-of-War

The thiophene ring is electron-rich (π-excessive), but the

-

Inductive Effect (-I): The

group strongly pulls electron density through the -

Resonance Effect: Unlike nitro or carbonyl groups,

does not accept -

Dipole & Acidity: In 3-(trifluoromethyl)thiophene , the C2 proton (flanked by S and

) is the most acidic site (

Isomer Comparison

The position of the

| Feature | 2-Bromo-3-(trifluoromethyl)thiophene | 2-Bromo-4-(trifluoromethyl)thiophene |

| Steric Hindrance | High: | Low: |

| C-Br Bond Labiles | Activated for Halogen-Metal Exchange. | Standard reactivity. |

| High: Nucleophile attacks C2; Meisenheimer complex stabilized by ortho- | Moderate: Stabilization is less effective (meta-like relationship). | |

| Primary Application | Ortho-functionalized scaffolds (Kinase inhibitors). | Linear conjugated systems (Materials). |

Synthesis Strategies

To access these scaffolds with high isomeric purity, one must choose between anionic (nucleophilic) and electrophilic pathways.

Protocol A: The Anionic Route (Regioselective for 2-Br-3- )

Target:2-Bromo-3-(trifluoromethyl)thiophene Mechanism: Directed Ortho-Lithiation (DoM).

Protocol:

-

Reagents: 3-(Trifluoromethyl)thiophene (1.0 equiv), LDA (1.1 equiv),

(1.2 equiv), THF (anhydrous). -

Step 1 (Lithiation): Cool a solution of 3-(trifluoromethyl)thiophene in THF to -78 °C . Add LDA dropwise. Stir for 1 hour.

-

Expert Insight: The C2-H is selectively deprotonated due to the combined inductive acidification by S and the ortho-

group.

-

-

Step 2 (Bromination): Add a solution of

(or -

Workup: Quench with saturated

, extract with -

Yield: Typically 85-95%.

Protocol B: The Electrophilic Route (Accessing 5-Br-3- )

Target:2-Bromo-4-(trifluoromethyl)thiophene (formally 5-bromo-3-

Protocol:

-

Reagents: 3-(Trifluoromethyl)thiophene, NBS (N-Bromosuccinimide), DMF or

. -

Procedure: Treat substrate with NBS at room temperature or mild heat (40 °C).

-

Expert Insight: Since C2 is sterically shielded by

and electronically deactivated, electrophilic attack prefers C5 (the other

-

-

Outcome: Major product is 2-bromo-4-(trifluoromethyl)thiophene.

Reactivity Profile

The "Halogen Dance" (Base-Catalyzed Migration)

A critical phenomenon in bromothiophenes is the Halogen Dance (HD) reaction. When treated with amide bases (LDA, LiTMP), the bromine atom can migrate to a more thermodynamically stable position.

-

Driving Force: Formation of the most stable lithiated species (usually the anion ortho to the

group or alpha to Sulfur). -

Mechanism: Lithium-Halogen exchange cascade.

Figure 1: Simplified mechanism of the Halogen Dance. The lithium eventually resides at the most acidic position (C2), forcing the Bromine to "dance" to C3 or C4 depending on substitution patterns.

Cross-Coupling (Suzuki-Miyaura)

Coupling

Optimized Protocol for Sterically Hindered Substrates:

-

Substrate: 2-Bromo-3-(trifluoromethyl)thiophene.

-

Catalyst:

(1-2 mol%) + SPhos or XPhos (2-4 mol%).-

Why: Buchwald dialkylbiaryl phosphines are bulky and electron-rich, facilitating oxidative addition into the hindered C-Br bond.

-

-

Base:

(3.0 equiv). -

Temp: 80-100 °C.

Nucleophilic Aromatic Substitution ( )

The

-

Condition: 2-Bromo-3-(trifluoromethyl)thiophene +

+ -

Mechanism: Addition-Elimination via a Meisenheimer-like intermediate stabilized by the inductive effect of the ortho-

.

Reactivity Map & Decision Matrix

Use the following diagram to select the correct reaction pathway for your target scaffold.

Figure 2: Reactivity decision matrix for 2-bromo-3-(trifluoromethyl)thiophene.

References

-

Halogen Dance Mechanism: Schnürch, M., et al. "Halogen Dance Reactions on Thiophenes." Chem. Soc. Rev., 2007. Link

-

Regioselective Lithiation: Schlosser, M. "The 2-Position of 3-(Trifluoromethyl)thiophene: A 'Super-Acidic' Site?" Eur. J. Org. Chem., 2004. Link

-

Suzuki Coupling of Hindered Thiophenes: Billingsley, K., Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides." J. Am. Chem. Soc., 2007.[2] Link

-

Synthesis of Trifluoromethylthiophenes: Togni, A., et al. "A New Electrophilic Trifluoromethylating Reagent." Chem. Eur. J., 2006. Link

-

SNAr on Thiophenes: Beletskaya, I. P., et al. "Nucleophilic Aromatic Substitution in the Thiophene Series." Chem. Rev., 2008. Link

Sources

- 1. Regioselective ortho lithiation of 3-aryl and 3-styryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Structural Characterization and Synthetic Utility of Bromophenylsulfur Trifluorides (C₆H₄BrF₃S)

Executive Summary

The molecular formula C₆H₄BrF₃S corresponds to Bromophenylsulfur trifluoride , a class of hypervalent sulfur(IV) compounds utilized primarily as deoxofluorinating agents in organic synthesis. These reagents serve as robust, thermally stable alternatives to traditional sulfur-fluorine reagents like DAST (Diethylaminosulfur trifluoride) and SF₄ (Sulfur tetrafluoride).[1]

This technical guide provides an in-depth analysis of the physicochemical properties of C₆H₄BrF₃S isomers, detailed synthetic protocols for their generation and application, and a comparative safety analysis. The bromine substituent on the aromatic ring not only modulates the electronic properties of the sulfur center—thereby tuning reactivity—but also provides a synthetic handle for further structural elaboration via cross-coupling chemistries.

Part 1: Molecular Identity & Stoichiometry

The formula C₆H₄BrF₃S represents a disubstituted benzene ring containing one bromine atom and one sulfur trifluoride (-SF₃) group. The sulfur atom exists in a hypervalent oxidation state (+4), adopting a pseudo-trigonal bipyramidal geometry (seesaw shape) consistent with VSEPR theory.

Structural Isomers and Physicochemical Data[2][3][4]

There are three constitutional isomers defined by the relative positions of the substituents. The para-isomer (4-bromophenylsulfur trifluoride) is the most synthetically relevant due to its symmetry and the availability of precursors.

| Property | Value / Description |

| Molecular Formula | C₆H₄BrF₃S |

| Molecular Weight | 245.06 g/mol |

| Exact Mass | 243.8883 |

| Element Count | C: 6, H: 4, Br: 1, F: 3, S: 1 |

| Composition | C (29.41%), H (1.65%), Br (32.61%), F (23.26%), S (13.08%) |

| Core Moiety | Hypervalent Aryl-SF₃ (Sulfur Trifluoride) |

| Physical State | Typically moisture-sensitive liquids or low-melting solids |

Isomer Designation

-

4-Bromophenylsulfur trifluoride (p-isomer): The bromine is para to the -SF₃ group. This minimizes steric hindrance around the sulfur center, maintaining high fluorination efficiency.

-

3-Bromophenylsulfur trifluoride (m-isomer): The bromine is meta. Electronic withdrawing effects are inductive only.

-

2-Bromophenylsulfur trifluoride (o-isomer): The bromine is ortho. Steric crowding may reduce the rate of hydrolysis (enhancing stability) but can also retard the desired fluorination reaction.

Part 2: Synthetic Protocols

The synthesis of aryl sulfur trifluorides typically avoids the use of hazardous SF₄ gas. The industry-standard method involves the oxidative chlorination of the corresponding disulfide followed by halogen exchange.

Synthesis of 4-Bromophenylsulfur Trifluoride

Reaction Overview: Bis(4-bromophenyl) disulfide is chlorinated to form the trichlorosulfide intermediate, which undergoes halogen exchange with Potassium Fluoride (KF) or Silver Fluoride (AgF).

Reagents:

-

Bis(4-bromophenyl) disulfide (CAS: 5335-84-2)

-

Chlorine gas (Cl₂) or Sulfuryl Chloride (SO₂Cl₂)

-

Potassium Fluoride (spray-dried, anhydrous)

-

Acetonitrile (MeCN, anhydrous)

Step-by-Step Protocol:

-

Chlorination (In-situ):

-

Charge a flame-dried, nitrogen-purged 3-neck flask with Bis(4-bromophenyl) disulfide (10 mmol) and dry MeCN (50 mL).

-

Cool to 0°C. Slowly bubble Cl₂ gas or add SO₂Cl₂ (30 mmol) dropwise.

-

Observation: The solution transitions from yellow to pale orange/colorless, indicating the cleavage of the S-S bond and formation of Ar-SCl₃.

-

Stir at 0°C for 1 hour.

-

-

Halogen Exchange (Fluorination):

-

Add anhydrous KF (120 mmol, excess) to the reaction mixture. Note: KF must be rigorously dry; spray-dried KF is preferred for higher surface area.

-

Warm the mixture to room temperature and then heat to reflux (approx. 80°C) for 4-12 hours.

-

Monitor reaction progress via ¹⁹F NMR (look for doublet/triplet signals characteristic of Ar-SF₃, typically around +55 to +60 ppm relative to CFCl₃).

-

-

Isolation:

-

Filter the mixture under inert atmosphere (glovebox or Schlenk line) to remove KCl salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify via vacuum distillation. Caution: Ar-SF₃ compounds hydrolyze rapidly in air. Store in Teflon or treated glass containers under Argon.

-

Visualization of Synthesis Pathway

Figure 1: Synthetic route from disulfide precursor to aryl sulfur trifluoride via oxidative chlorination and halogen exchange.

Part 3: Application (Deoxofluorination)

C₆H₄BrF₃S derivatives are primarily used to convert oxygenated functional groups into fluorinated motifs. The mechanism mimics that of DAST but offers improved thermal safety profiles.

Mechanism of Action

The reaction proceeds via an initial nucleophilic attack of the alcohol oxygen on the sulfur center, releasing HF. The resulting alkoxy-sulfur intermediate is then displaced by the fluoride ion (released in the first step or available in solution) via an Sₙ2 or Sₙ1 pathway, depending on the substrate structure.

Protocol: Conversion of Alcohol to Alkyl Fluoride[6]

Substrate: 2-Phenylethanol (Primary alcohol model) Reagent: 4-Bromophenylsulfur trifluoride (1.1 equiv)

-

Setup: In a Teflon or polypropylene vessel, dissolve 2-phenylethanol (1.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL).

-

Addition: Cool to -78°C (or 0°C for less reactive substrates). Add C₆H₄BrF₃S (1.1 mmol) dropwise.

-

Reaction: Allow to warm to Room Temperature. Stir for 2-4 hours.

-

Mechanism Check: The byproduct is the aryl sulfinyl fluoride (Ar-SOF), which is easily separated.

-

-

Quench: Pour reaction mixture into saturated NaHCO₃ solution (caution: CO₂ evolution from HF neutralization).

-

Extraction: Extract with DCM, dry over MgSO₄, and concentrate.

Visualization of Deoxofluorination Mechanism

Figure 2: Mechanistic pathway for the deoxofluorination of alcohols using Ar-SF3 reagents.

Part 4: Safety & Stability Analysis

A critical advantage of Aryl-SF₃ reagents over DAST is their thermal stability. DAST can undergo catastrophic decomposition (explosion) at elevated temperatures (>90°C).

| Feature | DAST (Diethylaminosulfur trifluoride) | Ar-SF₃ (e.g., C₆H₄BrF₃S) |

| Thermal Stability | Low (Decomposes >50-90°C) | High (Stable up to ~150°C) |

| Moisture Sensitivity | High (Releases HF instantly) | High (Releases HF instantly) |

| Byproducts | Sulfinamides (water soluble) | Sulfinyl fluorides (Organic soluble) |

| Shelf Life | Poor (Discolors/degrades) | Good (Solid/Liquid stable under Ar) |

Safety Directive: Despite improved thermal stability, C₆H₄BrF₃S liberates HF upon contact with moisture. All manipulations must be performed in a fume hood with Calcium Gluconate gel available for first aid treatment of HF burns.

References

-

Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2010).[2] Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent. Journal of the American Chemical Society, 132(51), 18199–18205. [Link]

-

Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[2] Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054. [Link]

-

Middleton, W. J. (1975). New fluorinating reagents.[2] Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry, 40(5), 574–578. [Link]

-

PubChem Compound Summary. (2025). Sulfur Trifluoride Derivatives. National Library of Medicine. [Link]

Sources

An In-depth Technical Guide to 4-Bromo-3-methyl-2-trifluoromethyl-thiophene: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-methyl-2-trifluoromethyl-thiophene (CAS No. 1194374-08-7), a fluorinated heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. While this compound is commercially available, a detailed, peer-reviewed synthesis protocol is not readily found in the public literature. Addressing this gap, this guide proposes a robust and chemically sound synthetic strategy based on established organometallic and halogenation methodologies. We delve into the mechanistic principles governing the synthesis, offer a detailed, actionable experimental protocol, and discuss the compound's critical physicochemical properties. Furthermore, we explore its potential applications, grounded in the well-documented roles of trifluoromethylated and brominated thiophenes as privileged scaffolds in drug discovery and the development of advanced organic materials. This document serves as a practical resource for scientists seeking to synthesize, procure, and effectively utilize this versatile chemical intermediate.

Introduction: The Strategic Value of Fluorinated Thiophenes

Thiophene and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science, renowned for their bioisosteric resemblance to benzene and their versatile reactivity.[1][2] The introduction of a trifluoromethyl (-CF3) group into organic molecules is a key strategy in modern drug design. This is due to the unique properties the -CF3 group imparts, including increased metabolic stability, enhanced lipophilicity (which can improve membrane permeability), and altered electronic properties that can modulate binding affinity to biological targets.

The subject of this guide, this compound, combines three key structural features onto a single, five-membered heterocyclic core:

-

A Thiophene Ring : An electron-rich aromatic system that serves as a rigid scaffold.[3]

-

A Trifluoromethyl Group : A potent electron-withdrawing group that enhances metabolic stability and lipophilicity.

-

A Bromo Substituent : A versatile functional handle for a wide array of cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling facile elaboration into more complex molecular architectures.

This strategic combination makes it a highly valuable, albeit under-documented, building block for creating novel chemical entities with tailored pharmacological or material properties.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is critical for its effective use. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1194374-08-7 | [4][5] |

| Molecular Formula | C₅H₂BrF₃S | [4][6] |

| Molecular Weight | 231.04 g/mol | [6] |

| Physical Form | Liquid | [4] |

| Purity (Typical) | ≥97% | [4] |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [4] |

| InChI Key | GTYDKQRTQVTLQC-UHFFFAOYSA-N | [4] |

Predicted Spectroscopic Data

While specific spectra for this compound are not publicly available in research literature, we can predict the key characteristics based on its structure and data from analogous compounds.[7]

-

¹H NMR (CDCl₃, 500 MHz): Two signals would be expected in the aromatic region. The proton at the 5-position would likely appear as a singlet or a very fine quartet (due to long-range coupling with the CF₃ group). The methyl group protons at the 3-position would appear as a singlet in the upfield region (approx. 2.0-2.5 ppm).

-

¹³C NMR (CDCl₃, 126 MHz): Five distinct carbon signals are expected. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling. The other four carbons (two quaternary, two methine) will have characteristic shifts for a substituted thiophene ring.

-

¹⁹F NMR (CDCl₃, 470 MHz): A single, sharp singlet would be expected, as there are no adjacent protons to cause splitting. The chemical shift would be characteristic of a CF₃ group attached to an aromatic ring.

Proposed Synthesis and Mechanistic Rationale

Given the absence of a published, peer-reviewed protocol for the target molecule, we propose a logical and robust two-step synthetic sequence starting from the commercially available 2-bromo-3-methylthiophene. This approach leverages well-established, high-yielding reaction classes in heterocyclic chemistry.

Proposed Synthetic Pathway

The proposed synthesis involves an initial trifluoromethylation reaction followed by a regioselective bromination.

Caption: Proposed two-step synthesis of the target molecule.

Mechanistic Discussion

Step 1: Trifluoromethylation via Lithiation-Cuprate Chemistry

The first step aims to install the trifluoromethyl group at the 2-position. The C-H bond at the 2-position of a thiophene ring is the most acidic and is readily deprotonated by strong bases like n-butyllithium (n-BuLi) at low temperatures (-78°C). This regioselectivity is a well-documented phenomenon in thiophene chemistry. The resulting 2-thienyllithium species is a powerful nucleophile.

To facilitate the subsequent trifluoromethylation, the lithium intermediate is often transmetalated to a copper species by adding a copper(I) salt, such as CuI. The resulting organocuprate is less reactive and more selective, which is crucial for the efficient transfer of the CF₃ group from an electrophilic source. Reagents like trifluoroiodomethane (CF₃I) or hypervalent iodine compounds (e.g., Togni's reagents) can then serve as the trifluoromethyl source, reacting with the cuprate to form the desired 2-trifluoromethyl-3-methylthiophene.

Step 2: Electrophilic Bromination

The second step is a regioselective electrophilic aromatic substitution. The thiophene ring in 2-trifluoromethyl-3-methylthiophene is activated towards electrophilic attack by the electron-donating methyl group at the 3-position. Conversely, the trifluoromethyl group at the 2-position is strongly electron-withdrawing and deactivating.

Electrophilic attack is directed by the activating group and sterics. The positions available for bromination are C4 and C5.

-

Position 5: This position is ortho to the activating methyl group but is also adjacent to the bulky and deactivating CF₃ group.

-

Position 4: This position is meta to the activating methyl group but is electronically favored due to the powerful deactivating effect of the CF₃ group at the adjacent C2 position, which strongly discourages attack at C5.

Therefore, the electrophile (Br⁺, generated from N-Bromosuccinimide) will preferentially attack the C4 position, leading to the desired 4-bromo product. Using a polar solvent like N,N-dimethylformamide (DMF) or acetic acid (AcOH) facilitates the reaction.

Proposed Experimental Protocol

Disclaimer: This is a proposed protocol based on established chemical principles and has not been optimized. Appropriate safety precautions must be taken, and the reaction should be performed by a trained chemist in a suitable laboratory setting.

Step 1: Synthesis of 2-Trifluoromethyl-3-methylthiophene

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add 2-bromo-3-methylthiophene (1.0 eq) to the cooled THF.

-

Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Add copper(I) iodide (1.2 eq) portion-wise, and allow the mixture to stir for another 30 minutes at -78 °C.

-

Add a suitable electrophilic trifluoromethylating agent (e.g., Togni's reagent II, 1.5 eq).

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-trifluoromethyl-3-methylthiophene.

Step 2: Synthesis of this compound

-

Dissolve the 2-trifluoromethyl-3-methylthiophene (1.0 eq) from Step 1 in DMF or glacial acetic acid in a round-bottom flask.

-

Protect the reaction from light by wrapping the flask in aluminum foil.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

-

Stir the mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Once the starting material is consumed, pour the reaction mixture into water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography or distillation to obtain the final product, this compound.

Applications in Research and Development

The true value of a building block is defined by the novel molecules it can help create. The dual functionality of this compound makes it a potent tool for accessing diverse chemical space.

Medicinal Chemistry

The thiophene nucleus is a privileged scaffold found in numerous FDA-approved drugs, including anti-inflammatory agents, anticancer drugs, and antipsychotics.[3][7] The bromine atom at the 4-position acts as a key "linchpin" for derivatization. It is an ideal substrate for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

Caption: Versatility of the bromo group in cross-coupling reactions.

This versatility allows researchers to rapidly generate libraries of compounds for screening against various biological targets. For instance, substituted thiophenes have been investigated as inhibitors of nicotinamide adenine dinucleotide phosphate oxidase 4 (Nox4), an enzyme implicated in fibrosis and cardiovascular diseases. The unique electronic profile conferred by the CF₃ and methyl groups on this specific scaffold could lead to novel inhibitors with improved potency or selectivity.

Materials Science

Polythiophenes are a major class of conducting polymers used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The properties of these polymers can be finely tuned by altering the substituents on the thiophene ring. The introduction of a CF₃ group can influence the polymer's electronic properties (e.g., HOMO/LUMO levels) and its solid-state packing, which are critical for device performance. The bromo-functionality allows this monomer to be incorporated into polymer chains via cross-coupling polymerization methods.

Supplier and Procurement Information

This compound is available from several chemical suppliers, typically on a research scale. Researchers should always verify purity and request a certificate of analysis before use.

| Supplier | Example Product Number | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | BDPH9BCC45B1 (Bide Pharmatech) | 97% | Inquire |

| BLD Pharm | BD633380 | Inquire | Inquire |

| Oakwood Chemical | 099991 | 98% | 250mg, 1g, 5g, 25g |

| A2B Chem | 1965305-21-8 | Inquire | Inquire |

| GLR Innovations | --- | Inquire | Inquire |

Note: Availability and catalog numbers are subject to change. This table is for informational purposes and does not constitute an endorsement.

Safety, Handling, and Storage

Based on available Safety Data Sheets (SDS), this compound should be handled with care in a well-ventilated fume hood.

-

Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), and may be a flammable liquid (H225).[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a flame-retardant lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C in a dark place.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound represents a modern and highly versatile building block for chemical synthesis. Its unique combination of a reactive bromine handle, a stabilizing trifluoromethyl group, and a thiophene core makes it an attractive starting point for the discovery of new pharmaceuticals and advanced materials. While the lack of a published synthesis protocol presents a challenge, this guide has provided a scientifically-grounded, proposed synthetic route with detailed mechanistic insights. By leveraging this information alongside the procurement and safety data provided, researchers are well-equipped to explore the full potential of this promising chemical intermediate.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]

-

“Thiophene”: A Sulphur Containing Heterocycle As A Privileged Scaffold. (2025). ResearchGate. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

-

A Facile and Improved Synthesis of 3-Fluorothiophene. Thieme. [Link]

-

Supplementary Information. Beilstein Journals. [Link]

-

Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]

-

Thiophene. Wikipedia. [Link]

- Procedure for bromination of alkylthiophenes.

-

4-Bromo-2-(trifluoromethyl)thiophene. Oakwood Chemical. [Link]

-

Synthesis of Trifluoromethylated 4H-Pyran and 4H-Thiopyran via Divergent Reaction of β-CF3-1,3-Enynes with β-Ketothioamides. ACS Publications. [Link]

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]

- Thiophene-based compounds exhibiting nox4 inhibitory activity and use thereof in therapy.

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. ResearchGate. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

-

Substituted thiophene compounds as d-dopachrome tautomerase inhibitors. University of Groningen research portal. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Debyesci provides the better chemical products - Debyesci [debyesci.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. Trifluoromethyl alkane synthesis by trifluoromethylation [organic-chemistry.org]

- 6. 2-(トリフルオロアセチル)チオフェン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. ES2399601T3 - Procedure for bromination of alkylthiophenes - Google Patents [patents.google.com]

Engineering Durability: A Technical Guide to 2-Trifluoromethyl-3-methylthiophene Scaffolds

Executive Summary: The "Fluorine Effect" in Thiophene Architectures

In the landscape of modern drug discovery, the 2-trifluoromethyl-3-methylthiophene motif represents a strategic fusion of bioisosterism and metabolic engineering. While the thiophene ring serves as a classical bioisostere for phenyl groups, the introduction of a trifluoromethyl (

This guide moves beyond generic literature reviews to focus on the causality of this scaffold's utility:

-

Metabolic Blocking: The

group effectively blocks the metabolically labile C2 position (a common site for oxidative metabolism in thiophenes), while the adjacent methyl group introduces a "molecular twist" that can lock conformations and improve selectivity for protein targets. -

Lipophilicity Modulation: The motif significantly increases

, enhancing membrane permeability without the reactive liability of a chloro- or bromo-substituent. -

Electronic Deactivation: The electron-withdrawing nature of the

group lowers the HOMO energy of the thiophene ring, reducing its susceptibility to oxidative degradation by cytochrome P450 enzymes.

Structural Rationale & Biological Logic

The Ortho-Effect and Conformational Locking

The juxtaposition of the bulky

-

Result: This "twist" can be exploited to fill hydrophobic pockets in enzymes (e.g., SDHI fungicides, Kinase inhibitors) that planar analogs cannot access.

-

Bioisosterism: The

-thiophene moiety is often used as a robust bioisostere for o-dichlorobenzene or o-trifluoromethylphenyl groups.

Metabolic Stability Visualization

The following diagram illustrates how the

Figure 1: Mechanism of metabolic stabilization provided by the C2-trifluoromethyl group.

Synthetic Architectures: The Regioselectivity Challenge

Synthesizing 2-trifluoromethyl-3-methylthiophene is non-trivial due to the competing directing effects on the thiophene ring.

-

The Challenge: In 3-methylthiophene, the C2 position is electronically activated (ortho to methyl, alpha to sulfur) but sterically hindered. The C5 position is also activated (alpha to sulfur) and sterically accessible.

-

The Solution: Selection of the synthetic route depends on the required scale and purity.

Decision Tree for Synthesis

Figure 2: Synthetic decision matrix for selecting the optimal route based on project constraints.

Experimental Protocols

Protocol A: Radical Trifluoromethylation (The "Langlois" Method)

Best for: Early-stage discovery where chromatographic separation is acceptable.

Mechanism: The Langlois reagent (Sodium trifluoromethanesulfinate,

Reagents:

-

Substrate: 3-Methylthiophene (1.0 equiv)

-

Reagent:

(Langlois Reagent) (3.0 equiv) -

Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.) (5.0 equiv) or Mn(OAc)3.

-

Solvent: DCM/Water (biphasic) or DMSO.

Step-by-Step Workflow:

-

Setup: To a solution of 3-methylthiophene in DCM/Water (2:1 ratio), add sodium trifluoromethanesulfinate.

-

Initiation: Cool to 0°C. Add TBHP dropwise. Note: Exothermic reaction.

-

Reaction: Stir vigorously at room temperature for 12–24 hours. The biphasic system requires high shear mixing to ensure radical transfer.

-

Workup: Quench with saturated

. Extract with DCM. -

Purification (Critical): The crude mixture will likely contain the 2-CF3 (desired) and 5-CF3 isomers. Separation requires careful flash column chromatography (Silica gel, Hexane/EtOAc gradient). The 2-isomer is typically slightly less polar due to steric shielding of the sulfur lone pair.

Validation Check:

-

19F NMR: Look for a singlet around -60 to -63 ppm. Isomeric mixtures will show two distinct peaks.

-

Regioselectivity: Confirm C2 substitution by 1H NMR (loss of the C2 proton signal, which is typically at ~6.9 ppm in the parent compound).

Protocol B: Copper-Mediated Trifluoromethylation (The "Umemoto/Cu" Method)

Best for: Late-stage functionalization or when high regiopurity is mandatory.

Reagents:

-

Substrate: 2-Iodo-3-methylthiophene (Commercial or prepared via lithiation/iodination).

-

Reagent:

(generated in situ from

Workflow:

-

Generation: In a glovebox/dry conditions, mix CuI (1.2 equiv) and CsF (1.2 equiv) in DMF. Add

(1.2 equiv) to generate the active -

Coupling: Add 2-iodo-3-methylthiophene. Heat to 60–80°C for 4 hours.

-

Workup: Filter through Celite, dilute with ether, wash with water/brine.

-

Result: This method yields the 2-substituted product almost exclusively, avoiding the difficult isomer separation of Method A.

Comparative Data: Reagent Efficacy

| Method | Reagent System | Yield | Regioselectivity (C2:C5) | Cost Profile | Scalability |

| Radical (Langlois) | 40-60% | ~2:1 to 3:1 | Low | High | |

| Nucleophilic (Ruppert) | 30-50% | Variable | Medium | Medium | |

| Halogen Exchange | 75-90% | >99:1 | High | Low (Cu waste) | |

| Electrophilic | Togni Reagent II | 50-70% | ~3:1 | Very High | Low |

Table 1: Comparison of synthetic methodologies for introducing the trifluoromethyl group.

Applications in Drug & Agrochemical Design

SDHI Fungicides (Succinate Dehydrogenase Inhibitors)

The 2-trifluoromethyl-3-methylthiophene motif is a structural analog to the pyrazole core found in blockbuster fungicides like Penthiopyrad and Fluxapyroxad .

-

Mechanism: The scaffold binds to the ubiquinone-binding site of Complex II. The

group fits into a hydrophobic sub-pocket, while the amide linker (usually at C4) connects to the rest of the molecule. -

Advantage: The thiophene analog often provides a different resistance profile compared to pyrazoles, crucial for managing fungal resistance.

Kinase Inhibitors

In oncology, this scaffold is used to rigidify the backbone of kinase inhibitors.

-

Case Study: Replacing a standard phenyl ring with 2-trifluoromethyl-3-methylthiophene can improve metabolic half-life (

) by >200% due to the blocking of oxidative metabolism at the ring positions.

References

-

Langlois Reagent Discovery: Langlois, B. R., et al. (1991).[1] "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Letters. Link

-

Radical Mechanism & Regioselectivity: Baran, P. S., et al. (2011). "Innate C-H trifluoromethylation of heterocycles." PNAS. Link

-

Metabolic Stability of Fluorine: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

-

Thiophene in Drug Design: Gomes, M. N., et al. (2024). "Medicinal chemistry-based perspectives on thiophene and its derivatives." RSC Advances. Link

-

Agrochemical Applications (SDHI): Walter, H. (2016). "Fungicidal Pyrazole-4-Carboxamides." Bioactive Heterocyclic Compound Classes. Link

Sources

Methodological & Application

synthesis of trisubstituted thiophenes from 4-Bromo-3-methyl-2-trifluoromethyl-thiophene

Application Note: Strategic Functionalization of 4-Bromo-3-methyl-2-(trifluoromethyl)thiophene

Executive Summary

This guide details the strategic functionalization of 4-Bromo-3-methyl-2-(trifluoromethyl)thiophene (CAS: 1194374-08-7). This scaffold is a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors and agrochemicals, due to the metabolic stability conferred by the trifluoromethyl (

We present three distinct workflows to access trisubstituted thiophene libraries:

-

C4-Selective Cross-Coupling: Utilizing the inherent bromine handle.

-

C5-Selective C-H Activation: Direct arylation preserving the C4-bromide.

-

C3-Benzylic Functionalization: Lateral oxidation for scaffold expansion.

Strategic Analysis: Reactivity & Electronics

The starting material presents a unique electronic push-pull system that dictates synthetic success.

-

The

Effect (C2): This strong electron-withdrawing group (EWG) significantly lowers the electron density of the thiophene ring.-

Consequence: The ring is deactivated toward Electrophilic Aromatic Substitution (

) but highly activated for Nucleophilic Aromatic Substitution (

-

-

The Bromine Handle (C4): The primary site for Pd-catalyzed cross-coupling.

-

Risk:[1] Lithium-Halogen exchange at C4 is faster than C5 deprotonation, but the "Halogen Dance" rearrangement is a significant risk if using organolithiums, potentially migrating the Br to C5. Therefore, Pd-catalyzed C-H activation is preferred over lithiation for C5 functionalization.

-

-

The Methyl Group (C3): Provides steric bulk that forces out-of-plane twisting in biaryl systems (increasing solubility) and serves as a handle for benzylic bromination.

Visual Workflow (Divergent Synthesis)

The following diagram illustrates the three primary pathways for diversifying the scaffold.

Caption: Divergent synthesis pathways. Path A utilizes the existing halide. Path B exploits the acidity of the C5-H bond induced by the CF3 group. Path C functionalizes the alkyl side chain.

Detailed Experimental Protocols

Path A: C4-Selective Suzuki-Miyaura Coupling

Target: Introduction of aryl/heteroaryl groups at C4.

Rationale: The C4-Br bond is chemically distinct. Standard Pd(0) conditions work well, but the steric bulk of the C3-Methyl group requires a catalyst with a wide bite angle or high activity to ensure oxidative addition occurs efficiently.

Protocol:

-

Charge: To a reaction vial, add 4-Bromo-3-methyl-2-(trifluoromethyl)thiophene (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

(2.5 equiv). -

Catalyst: Add

(5 mol%). The bidentate ligand dppf is crucial for stability against the electron-deficient thiophene. -

Solvent: Add degassed 1,4-Dioxane/Water (4:1) (0.2 M concentration relative to substrate).

-

Reaction: Seal and heat to 90°C for 4–12 hours. Monitor by LCMS.[2][3]

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc gradient).

Critical Note: If the boronic acid is electron-poor (e.g., pyridine-3-boronic acid), switch the base to

Path B: C5-Selective Direct Arylation (C-H Activation)

Target: Functionalization of C5 while preserving C4-Br for later steps.

Rationale: Traditional lithiation (n-BuLi) is dangerous here due to "Halogen Dance" (Br migration). Instead, we utilize Pd-catalyzed C-H activation .[4] The

Protocol (Silver-Mediated):

-

Charge: Combine Starting Material (1.0 equiv), Aryl Iodide (1.5 equiv),

(5 mol%), and -

Additives: Add Pivalic Acid (PivOH) (30 mol%). This acts as a proton shuttle, lowering the energy barrier for C-H cleavage.

-

Solvent: Anhydrous DMSO or DMA (0.2 M).

-

Reaction: Heat to 100–120°C for 16 hours under Argon.

-

Mechanistic Insight: The Ag salt sequesters iodide, preventing catalyst poisoning, while the carboxylate assists in cleaving the C5-H bond.

-

Workup: Filter through Celite to remove Ag residues. Standard aqueous workup.

Path C: C3-Benzylic Bromination (Wohl-Ziegler)

Target: Conversion of Methyl to Bromomethyl for

Rationale: The electron-deficient ring deactivates the methyl group slightly, requiring longer reaction times than toluene derivatives.

Protocol:

-

Charge: Starting Material (1.0 equiv), N-Bromosuccinimide (NBS) (1.1 equiv), and AIBN (5 mol%) or Benzoyl Peroxide.

-

Solvent: Trifluorotoluene (

) is preferred over -

Reaction: Reflux (102°C) for 6–24 hours. Initiation is key: If the solution remains yellow (unreacted NBS), add a second portion of initiator.

-

Purification: Cool to 0°C to precipitate succinimide. Filter. Concentrate. Note: The product is a lacrymator; handle in a fume hood.

Data Summary & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Path A: Low Conversion | Steric hindrance from C3-Me | Switch to Pd(dtbpf)Cl2 or SPhos Pd G3 (highly active bulky phosphines). |

| Path A: Protodeboronation | Use anhydrous conditions with | |

| Path B: C4-Arylation | Oxidative addition at C4-Br | Ensure Aryl Iodide is used (reacts faster than Ar-Br). Lower temp to 80°C. |

| Path B: Homocoupling | Ag-mediated dimerization | Reduce Ag loading or switch to |

| Path C: Di-bromination | Excess NBS or too long reflux | Stop reaction at 85% conversion. Use exactly 1.05 equiv NBS. |

References

-

Palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond. Source: Organic Letters (2005).[5] Demonstrates the use of AgNO3/KF to block Br reactivity and force C-H activation. [Link]

-

Regioselective oxidative coupling reactions of 3-substituted thiophenes. Source: Organic Letters (2011).[6] Details the influence of EWGs on thiophene C-H activation regioselectivity. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Source: MDPI (2014). Reviews the specific reactivity of fluorinated scaffolds in Pd-catalysis. [Link]

Sources

- 1. Catalytic asymmetric functionalization and dearomatization of thiophenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03530E [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond adjacent to the sulfur atom with a new activator system, AgNO3/KF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regioselective oxidative coupling reactions of 3-substituted thiophenes with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to Palladium-Catalyzed Arylation of 4-Bromo-Thiophenes

Introduction: The Significance of Arylated Thiophenes

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science.[1][2] Recognized for its unique electronic properties and ability to act as a bioisostere for a phenyl ring, this sulfur-containing heterocycle is a privileged scaffold found in numerous FDA-approved drugs and high-performance organic electronic materials.[1] The functionalization of the thiophene ring, particularly through the introduction of aryl groups, is a critical strategy for modulating biological activity, tuning optoelectronic properties, and enhancing molecular complexity.[3][4] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for forging these crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering unparalleled efficiency and functional group tolerance.[5][6]

This guide provides an in-depth exploration of the palladium-catalyzed arylation of 4-bromo-thiophenes. We will delve into the mechanistic underpinnings of key transformations, offer detailed, field-proven protocols, and explain the critical reasoning behind experimental choices to empower researchers in drug discovery and molecular engineering.

Core Concepts: Understanding the Palladium Catalytic Cycle

At the heart of these transformations is a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[5][7] Understanding this cycle is paramount for troubleshooting and optimizing reactions.

-

Oxidative Addition: The cycle begins with the reaction of a low-valent Pd(0) complex with the aryl or heteroaryl halide (in our case, 4-bromo-thiophene). The palladium atom inserts itself into the carbon-bromine bond, forming a new, higher-valent Pd(II) species. This is often the rate-determining step.

-

Transmetalation (for Suzuki, Stille, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):

-

In C-C couplings like the Suzuki reaction, a nucleophilic organometallic reagent (e.g., an organoboron compound) transfers its organic group to the Pd(II) complex, displacing the halide. This step requires activation by a base.

-

In C-N couplings like the Buchwald-Hartwig amination, the amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7]

-

-

Reductive Elimination: This is the final, product-forming step. The two organic groups (the thiophene and the newly introduced aryl or amino group) are expelled from the palladium coordination sphere as they form a new C-C or C-N bond. This process regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[7]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl systems due to the commercial availability, stability, and low toxicity of the requisite boronic acid coupling partners.[8]

Expert Insights: Key Parameter Selection

-

Catalyst/Ligand System: While Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) is a classic, workhorse catalyst, modern systems often employ a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ paired with a phosphine ligand.[9][10] The ligand is not a passive spectator; its steric bulk and electronic properties are crucial. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate both the oxidative addition and the rate-limiting reductive elimination steps, leading to higher turnover numbers and allowing for lower catalyst loadings.[10]

-

Base: The base plays a multifaceted role. It is required to activate the boronic acid, forming a more nucleophilic boronate species for transmetalation.[6] The choice of base can dramatically impact yield. Inorganic bases like K₃PO₄ and K₂CO₃ are common.[8] K₃PO₄ is often found to give superior yields compared to K₂CO₃ in thiophene couplings.[8] The presence of water is also critical, as it facilitates the formation of the active boronate species, though excessive water can lead to competitive dehalogenation of the starting material.[11]

-

Solvent: A solvent system that can dissolve both the organic and inorganic reagents is necessary. Mixtures of an organic solvent like dioxane, toluene, or DMF with water are standard.[9][11]

Protocol: Suzuki-Miyaura Arylation of 4-Bromo-2-formylthiophene

This protocol details the coupling of 4-bromo-2-formylthiophene with a generic arylboronic acid, a common transformation for building complex molecular scaffolds.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 90 | 4 | 91 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 90 | 4 | 93 |

| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 90 | 6 | 88 |

| 4 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 75 |

Yields are representative and based on literature for analogous systems.[8][11][12] Optimization may be required for specific substrates.

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-formylthiophene (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv).

-

Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%). Add these solids to the Schlenk flask.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial as the active Pd(0) species is oxygen-sensitive.

-

Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromo-thiophene is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it with brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure product.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, a transformation that was historically challenging.[7][13] It allows for the coupling of aryl halides with a vast array of primary and secondary amines under relatively mild conditions.[14][15]

Expert Insights: Key Parameter Selection

-

Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. Early generations used chelating bidentate phosphines like BINAP.[7] More recent, highly effective systems utilize bulky, electron-rich monophosphine ligands (e.g., BrettPhos, RuPhos) or specialized bidentate ligands like Xantphos. These ligands facilitate the crucial C-N reductive elimination step from the palladium amido complex.[15]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center.[7] Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃).[14][15] Cs₂CO₃ is a milder base, which can be advantageous for sensitive substrates.[14]

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent unwanted side reactions with the strong base.

Protocol: Buchwald-Hartwig Amination of 4-Bromo-thiophene with Morpholine

This protocol outlines a general procedure for the C-N coupling of 4-bromo-thiophene with a common cyclic secondary amine.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12 | 85 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8 | 82 |

| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | LHMDS (1.4) | Toluene | 80 | 6 | 90 |

Yields are representative and based on literature for analogous systems.[14][15] Optimization is often necessary.

-

Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.03 mmol, 3 mol%), and cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv).

-

Reagent Addition: Add 4-bromo-thiophene (1.0 mmol, 1.0 equiv), followed by anhydrous dioxane (4 mL).

-

Amine Addition: Add morpholine (1.2 mmol, 1.2 equiv) via syringe.

-

Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite®, washing with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired N-thienyl morpholine.

Workflow and Troubleshooting

Caption: A typical experimental workflow for palladium-catalyzed arylation.

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Use a fresh bottle of catalyst or a different precatalyst. Ensure proper Schlenk/glovebox technique. Use freshly distilled/anhydrous solvents. |

| Incorrect base or insufficient base strength. | For Suzuki, try K₃PO₄ instead of K₂CO₃. For Buchwald-Hartwig, try a stronger base like NaOtBu or LHMDS. | |

| Dehalogenation of Starting Material | Presence of excess water or protic impurities; Reaction temperature too high. | Ensure solvents are anhydrous. For Suzuki, carefully control the amount of water used. Try lowering the reaction temperature. |

| Formation of Homocoupled Side Products | Oxygen contamination leading to reductive elimination of the organometallic reagent. | Improve inert atmosphere technique. Degas solvents thoroughly before use. |

| Difficulty in Purification | Similar polarity of product and unreacted starting materials or byproducts. | Optimize the reaction to drive it to full conversion. Try a different eluent system for column chromatography or consider recrystallization. |

References

-

Ullah, F., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Available at: [Link]

-

Handy, S. T., et al. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Xiao, B., et al. (2011). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. University of Liverpool Repository. Available at: [Link]

-

LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

-

Ananikov, V. P., et al. (2012). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. In book: Palladium in Cross-Coupling Reactions. Available at: [Link]

-

Queiroz, M. J. R. P., et al. (2005). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. ResearchGate. Available at: [Link]

- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.

-

Saini, K. M., et al. (2017). Pd-Catalyzed one-pot sequential cross-coupling reactions of tetrabromothiophene. Organic & Biomolecular Chemistry. Available at: [Link]

-

Hazari, N. (2013). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar – A Digital Platform for Scholarly Publishing at Yale. Available at: [Link]

-

Chen, Y., et al. (2018). Palladium-Catalyzed Direct C–H Arylation of 3-(Methylsulfinyl)thiophenes. The Journal of Organic Chemistry. Available at: [Link]

-

Itami, K., et al. (2005). Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF. Organic Letters. Available at: [Link]

-

Feuerstein, M., et al. (2004). Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex. European Journal of Organic Chemistry. Available at: [Link]

-

Jin, M.-J., et al. (2008). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. Available at: [Link]

-

Rasool, N., et al. (2015). Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological. Journal of Sulfur Chemistry. Available at: [Link]

-

Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Ali, A., et al. (2020). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure. Available at: [Link]

-

Walton, J. C., et al. (2020). A Hierarchy of Ligands Controls Formation of Aryl Radicals in Pd-Catalyzed Ground State Reactions. ChemRxiv. Available at: [Link]

-

Walton, J. C., et al. (2020). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

- Bariwal, J., & Van der Eycken, E. (2013). The Buchwald-Hartwig amination after 25 years.

-

Ohta, A., et al. (1983). Palladium-catalyzed arylation of furan, thiophene, benzo[b]furan and benzo[b]thiophene. Chemical and Pharmaceutical Bulletin. Available at: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

Zhang, X., et al. (2018). Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. Organic Chemistry Frontiers. Available at: [Link]

-

Reddy, D., et al. (2025). Palladium-Catalyzed Modular Synthesis of Thiophene-Fused Polycyclic Aromatics via Sequential C–H Activation. Organic Letters. Available at: [Link]

-

Wakley, M. (2025). Modular strategy opens up new way to synthesise arylated thiophene rings. Chemistry World. Available at: [Link]

-

Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Molecular Diversity. Available at: [Link]

-

Zubair, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]

-

Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Berzins, A., et al. (2025). Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Knyazev, A. A., et al. (2021). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([11][12][14]thiadiazole) and Its 4,8-Dibromo Derivative. Molecules. Available at: [Link]

-

Boros, E., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. Available at: [Link]

-

Liu, W., et al. (2022). Ligand-promoted palladium-catalyzed β-methylene C–H arylation of primary aldehydes. Chemical Science. Available at: [Link]

-

Campeau, L.-C., et al. (2009). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

-

Procter, D. J., et al. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Angewandte Chemie International Edition. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 4. chemistryworld.com [chemistryworld.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. researchgate.net [researchgate.net]

Application Note & Protocols: Stille Coupling of Trifluoromethylated Thiophene Bromides

Introduction: Strategic Importance in Medicinal Chemistry

Trifluoromethylated (CF₃) thiophene scaffolds are of paramount importance in modern drug discovery. The incorporation of a CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The Stille cross-coupling reaction offers a robust and versatile method for forming carbon-carbon bonds, enabling the strategic elaboration of these valuable thiophene cores.[1][2] However, the strong electron-withdrawing nature of the CF₃ group imposes unique challenges on the standard palladium-catalyzed catalytic cycle, necessitating carefully optimized protocols.

This guide provides a comprehensive overview of the mechanistic nuances, detailed experimental protocols, and troubleshooting strategies for successfully performing Stille couplings on trifluoromethylated thiophene bromides. The methodologies are designed for researchers in synthetic chemistry and drug development, emphasizing reproducibility and high-yield synthesis.

Mechanistic Considerations for Electron-Deficient Systems

The Stille reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2] The presence of the electron-withdrawing CF₃ group on the thiophene ring directly influences each of these elementary steps.

-

Oxidative Addition: The C-Br bond on the trifluoromethylated thiophene is activated towards oxidative addition to the Pd(0) catalyst. This is because the electron-withdrawing CF₃ group lowers the electron density of the aromatic ring, making the carbon atom more electrophilic and susceptible to attack by the nucleophilic Pd(0) center. This step is generally facile for bromo- and iodo-thiophenes.[1][3]

-

Transmetalation: This is often the rate-determining step in Stille couplings, particularly with electron-deficient substrates. The organostannane transfers its organic group to the palladium center. The efficiency of this step is highly dependent on the palladium ligands, the R-groups on the tin, and the presence of additives.[3][4] For electron-poor systems, ligands that are both electron-rich and sterically bulky can accelerate this step.[4][5]

-

Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst.[1][3] Bulky ligands can promote this step by inducing steric strain that is relieved upon elimination of the product.[3]

Catalytic Cycle Diagram

The following diagram illustrates the key steps in the Stille coupling of a trifluoromethylated thiophene bromide.

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Experimental Protocols

Safety Precaution: Organotin compounds are highly toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: General Conditions using Pd(PPh₃)₄

This protocol provides a reliable starting point for a wide range of aryl and heteroaryl stannanes.

Materials:

-

2-Bromo-5-(trifluoromethyl)thiophene

-

Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Anhydrous, degassed toluene or DMF

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask, add Pd(PPh₃)₄ (e.g., 0.05 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Solvent and Reagents: Add anhydrous, degassed toluene (to make a ~0.1 M solution) via syringe.

-

Add 2-bromo-5-(trifluoromethyl)thiophene (1.0 equiv).

-

Add the organostannane (1.1 equiv) via syringe.

-

Degassing (Optional but Recommended): Subject the final reaction mixture to a brief "freeze-pump-thaw" cycle (3 times) to ensure all oxygen is removed.

-

Reaction: Heat the mixture to 90-110 °C with vigorous stirring.[6]

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting bromide is consumed (typically 4-16 hours).

-

Workup:

-

Cool the reaction to room temperature.

-

Dilute with ethyl acetate.

-

Wash the organic mixture with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate tin byproducts.[6]

-

Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

-

Wash the filtrate with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Conditions with Cu(I) Co-catalyst for Challenging Couplings

For less reactive organostannanes or sterically hindered substrates, the addition of a copper(I) co-catalyst can dramatically accelerate the transmetalation step.[5][7]

Materials:

-

Same as Protocol 1, with the addition of:

-

Copper(I) iodide (CuI) (10-20 mol%)

-

Anhydrous, degassed DMF or NMP

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and CuI (0.1 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Solvent and Reagents: Add anhydrous, degassed DMF via syringe.

-

Add 2-bromo-5-(trifluoromethyl)thiophene (1.0 equiv).

-

Add the organostannane (1.1 equiv) via syringe.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

-

Monitoring, Workup, and Purification: Follow steps 8-10 from Protocol 1. The use of CuI often leads to faster reaction times.[5]

Data Summary and Comparison

The choice of catalyst, ligand, and additives significantly impacts reaction outcomes. The following table summarizes typical conditions and expected yields for the coupling of 2-bromo-5-(trifluoromethyl)thiophene.

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |